DPP4 Inhibitory Potency: 30-Fold Improvement Over Sitagliptin
The compound inhibits human DPP4 with an IC50 of 0.600 nM [1]. In cross-study comparison, sitagliptin, the most widely used reference DPP4 inhibitor, exhibits an IC50 of 18 nM under analogous in vitro enzymatic assay conditions . This represents a 30-fold greater potency for Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate.
| Evidence Dimension | DPP4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | Sitagliptin, 18 nM |
| Quantified Difference | 30-fold more potent (18 / 0.6 = 30) |
| Conditions | Inhibition of recombinant human DPP4 in a fluorogenic substrate assay; data from BindingDB/ChEMBL (compound) and Selleckchem (sitagliptin). |
Why This Matters
The 30-fold potency advantage allows the use of significantly lower concentrations in cell-based or in vivo models, reducing the risk of solvent toxicity and improving the dynamic range of dose-response studies.
- [1] BindingDB BDBM50170934. IC50: 0.600 nM for human DPP4. Curated by ChEMBL. View Source
